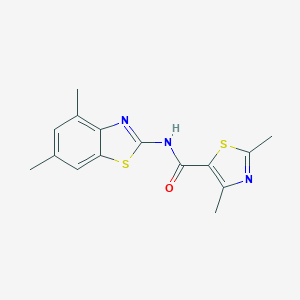

![molecular formula C22H20N4O2S B253923 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B253923.png)

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first discovered as a p53-stabilizing agent, and has since been found to possess anti-cancer, anti-inflammatory, and neuroprotective properties. In

Wirkmechanismus

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide exerts its therapeutic effects through multiple mechanisms of action. It stabilizes the p53 protein by binding to its core domain, which prevents its degradation by the ubiquitin-proteasome pathway. This leads to the activation of p53-dependent pathways that induce apoptosis and cell cycle arrest in cancer cells. This compound also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Finally, this compound reduces oxidative stress and inflammation in the brain by activating the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It induces apoptosis and cell cycle arrest in cancer cells, reduces inflammation and oxidative stress in the brain, and inhibits the production of pro-inflammatory cytokines. It has also been found to enhance the activity of antioxidant and detoxification enzymes, leading to increased cellular defense against oxidative stress and toxic compounds.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide has several advantages for lab experiments, including its stability, solubility, and potency. It is also relatively easy to synthesize and purify, making it a useful tool for studying the mechanisms of action of p53 and NF-κB signaling pathways. However, this compound has some limitations, including its potential toxicity at high doses and its limited bioavailability in vivo. These factors must be taken into consideration when designing experiments using this compound.

Zukünftige Richtungen

There are several future directions for research on 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide. One area of interest is the development of novel derivatives with improved bioavailability and efficacy. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Finally, there is a need for further studies to investigate the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases. Overall, this compound holds great promise as a potential therapeutic agent for cancer, inflammation, and neurodegenerative diseases, and further research is needed to fully explore its potential.

Synthesemethoden

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2,6-dichloro-4-phenylpyrimidine with thiourea, followed by the reaction with 2,3-dimethylphenylacetic acid. The final product is obtained after purification through column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. It has been shown to induce apoptosis in cancer cells by stabilizing the tumor suppressor protein p53, which is mutated in over 50% of all human cancers. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.

Eigenschaften

Molekularformel |

C22H20N4O2S |

|---|---|

Molekulargewicht |

404.5 g/mol |

IUPAC-Name |

2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide |

InChI |

InChI=1S/C22H20N4O2S/c1-13-8-7-11-18(14(13)2)24-20(27)15(3)29-22-25-19(16-9-5-4-6-10-16)17(12-23)21(28)26-22/h4-11,15H,1-3H3,(H,24,27)(H,25,26,28) |

InChI-Schlüssel |

JXAKWVJAIKVLEF-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N)C |

SMILES |

CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N)C |

Kanonische SMILES |

CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B253840.png)

![N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide](/img/structure/B253841.png)

![3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B253842.png)

![4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)

![N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)

![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)

![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)

![N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)

![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)

![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)

![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)